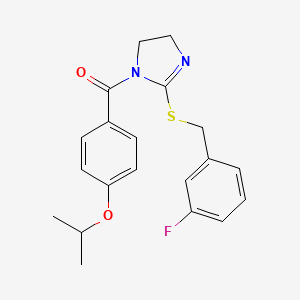

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone

Description

Properties

IUPAC Name |

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2S/c1-14(2)25-18-8-6-16(7-9-18)19(24)23-11-10-22-20(23)26-13-15-4-3-5-17(21)12-15/h3-9,12,14H,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQUWKLGPMGFNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone is a complex organic molecule notable for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features several key structural motifs:

- Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis and as a component of many pharmaceuticals.

- Thioether Group : Contributes to the compound's reactivity and potential interactions with biological targets.

- Fluorobenzyl Moiety : The presence of fluorine can enhance metabolic stability and alter electronic properties, potentially impacting biological interactions.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The imidazole ring may interact with metal ions or heme groups in enzymes, inhibiting their activity.

- Receptor Modulation : It could bind to specific receptors, altering signaling pathways within cells.

Biological Activity Data

Case Studies and Research Findings

- Antitumor Activity : Research has shown that derivatives of imidazole compounds can exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to the target molecule showed IC50 values indicating strong inhibition of cell growth in human glioblastoma and melanoma models, suggesting that modifications to the imidazole structure can enhance potency ( ).

- Antimicrobial Studies : The compound has been tested against various pathogens, demonstrating effective minimum inhibitory concentrations (MICs) against strains such as E. coli and K. pneumoniae. These findings suggest that the thioether and imidazole functionalities contribute to its antimicrobial properties ( ).

- Anticonvulsant Effects : In vivo studies have indicated that related compounds exhibit anticonvulsant properties by modulating neurotransmitter release or receptor activity, which could be a pathway for the target compound as well ( ).

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- The presence of the fluorobenzyl group enhances metabolic stability.

- The imidazole ring's position and substituents significantly affect binding affinity and biological activity.

- Variations in the isopropoxyphenyl moiety can lead to different pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in the aryl methanone group and benzylthio substituents, influencing physicochemical and biological properties. A comparative analysis is provided below:

Key Observations :

Comparative Yields :

Physicochemical and Structural Properties

Crystallography and Conformational Analysis

- Software : SHELXL () is widely used for refining crystal structures of imidazole derivatives .

- Planarity : The dihydroimidazole core is planar, while substituents like 3-fluorobenzyl may introduce torsional angles, as seen in isostructural analogs ().

- Solubility : The nitro group in ’s compound reduces solubility, whereas the isopropoxy group in the target compound balances lipophilicity and solubility .

Electronic Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.